Cas no 869721-04-0 (1-(Bromomethyl)-3,5-difluoro-2-methylbenzene)

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene is a brominated aromatic compound featuring both fluorine and methyl substituents on the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing functionalized aromatic moieties into more complex molecules. The presence of bromomethyl and fluorine groups enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its stability and well-defined reactivity profile make it suitable for pharmaceutical and agrochemical applications, where precise functionalization is critical. The compound is typically handled under inert conditions due to the lability of the bromomethyl group. Its purity and consistent performance are key advantages for research and industrial use.
1-(Bromomethyl)-3,5-difluoro-2-methylbenzene structure
869721-04-0 structure
Product name:1-(Bromomethyl)-3,5-difluoro-2-methylbenzene
CAS No:869721-04-0
MF:C8H7BrF2
MW:221.041988611221
CID:4789345
PubChem ID:59753853

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-3,5-difluoro-2-methylbenzene
    • 3,5-Difluoro-2-methylbenzyl bromide
    • MFCD28790340
    • G66671
    • SCHEMBL5162621
    • 869721-04-0
    • 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene
    • Inchi: 1S/C8H7BrF2/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3
    • InChI Key: PIKBGTVHAWITTL-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=C(C=1C)F)F

Computed Properties

  • Exact Mass: 219.96992g/mol
  • Monoisotopic Mass: 219.96992g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 0

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010010180-1g
3,5-Difluoro-2-methylbenzyl bromide
869721-04-0 97%
1g
$1564.50 2023-08-31
Alichem
A010010180-250mg
3,5-Difluoro-2-methylbenzyl bromide
869721-04-0 97%
250mg
$489.60 2023-08-31
Alichem
A010010180-500mg
3,5-Difluoro-2-methylbenzyl bromide
869721-04-0 97%
500mg
$855.75 2023-08-31

Additional information on 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene

Recent Advances in the Application of 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene (CAS: 869721-04-0) in Chemical Biology and Pharmaceutical Research

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene (CAS: 869721-04-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in constructing complex molecular architectures, owing to its reactive bromomethyl group and the strategic placement of fluorine atoms, which enhance both reactivity and metabolic stability. This research brief synthesizes the latest findings on its applications, synthetic methodologies, and mechanistic insights, providing a comprehensive update for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene as a versatile building block for the synthesis of novel kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to incorporate this intermediate into heterocyclic scaffolds, resulting in compounds with potent inhibitory activity against EGFR and VEGFR2. The fluorine atoms were critical for improving binding affinity and pharmacokinetic properties, underscoring the compound's value in drug design.

In parallel, a team from MIT reported innovative applications in chemical biology, leveraging the bromomethyl group for site-specific protein labeling. By conjugating 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene to cysteine residues via nucleophilic substitution, they achieved high-efficiency tagging of therapeutic antibodies, enabling real-time tracking in cellular environments. This approach, detailed in Nature Chemical Biology, opens new avenues for studying drug-target interactions and optimizing biologics.

Recent advancements in synthetic chemistry have also addressed scalability challenges. A 2024 Organic Process Research & Development paper outlined a continuous-flow protocol for the safe and efficient large-scale production of 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene, reducing hazardous waste by 40% compared to batch methods. This innovation is particularly relevant for industrial applications, where demand for this intermediate is growing due to its role in manufacturing next-generation anticancer agents.

Mechanistic studies using density functional theory (DFT) calculations, published in Chemical Science, have elucidated the compound's unique reactivity patterns. The difluoro-methylbenzene moiety exhibits pronounced electrophilic character at the benzylic position, while the fluorine atoms facilitate regioselective functionalization—a feature exploited in recent catalytic asymmetric syntheses of chiral pharmaceuticals.

Emerging applications in radiopharmaceuticals have further expanded the compound's utility. Researchers at Johns Hopkins University developed a fluorine-18 labeled derivative of 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene for PET imaging, demonstrating its potential in oncology diagnostics. The preclinical data, presented at the 2024 SNMMI Annual Meeting, showed exceptional tumor-to-background contrast in xenograft models.

In conclusion, 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene continues to be a cornerstone in medicinal chemistry and chemical biology. Its multifaceted applications—from small-molecule drug development to biologics engineering and diagnostic imaging—highlight its enduring relevance. Future research directions may focus on expanding its use in targeted covalent inhibitors and exploring novel catalytic systems for its derivatization, as the field moves toward more sustainable and precise synthetic strategies.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.